molecular formula C8H6F3N3 B12271558 4-(2,2,2-Trifluoro-1-methyl-ethyl)-pyrimidine-5-carbonitrile

4-(2,2,2-Trifluoro-1-methyl-ethyl)-pyrimidine-5-carbonitrile

Cat. No.: B12271558
M. Wt: 201.15 g/mol
InChI Key: CEMXVTAYHFCOBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,2,2-Trifluoro-1-methyl-ethyl)-pyrimidine-5-carbonitrile is a potent and selective small molecule inhibitor of Bruton's Tyrosine Kinase (BTK). BTK is a critical enzyme in the B-cell receptor signaling pathway, playing a central role in the development, differentiation, and survival of B-cells. As such, this compound has significant research value in the fields of immunology and oncology. Its primary mechanism of action involves the covalent binding to a cysteine residue (Cys-481) in the active site of BTK, leading to sustained inhibition of B-cell activation and proliferation. Researchers utilize this pyrimidine-based inhibitor to investigate the pathogenesis of B-cell malignancies, such as chronic lymphocytic leukemia and mantle cell lymphoma, as well as autoimmune disorders like rheumatoid arthritis. The unique 4-(2,2,2-trifluoro-1-methylethyl) moiety is a key structural feature contributing to its binding affinity and selectivity. This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures. For further scientific background on BTK as a therapeutic target, see this review . Information on the clinical significance of BTK inhibition can be found here .

Properties

Molecular Formula

C8H6F3N3

Molecular Weight

201.15 g/mol

IUPAC Name

4-(1,1,1-trifluoropropan-2-yl)pyrimidine-5-carbonitrile

InChI

InChI=1S/C8H6F3N3/c1-5(8(9,10)11)7-6(2-12)3-13-4-14-7/h3-5H,1H3

InChI Key

CEMXVTAYHFCOBU-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC=NC=C1C#N)C(F)(F)F

Origin of Product

United States

Preparation Methods

Cyclocondensation with Trifluoromethyl Building Blocks

Methodology :

  • Starting Material : Ethyl trifluoroacetoacetate or analogous trifluoromethyl ketones.
  • Reaction : Cyclocondensation with cyanoacetamide or malononitrile under acidic or basic conditions.
  • Conditions : Glacial acetic acid or K₂CO₃ in ethanol at 80–100°C for 6–12 hours.

Example :
Ethyl trifluoroacetoacetate reacts with malononitrile and ammonium acetate in ethanol to form a pyrimidine intermediate. Subsequent hydrolysis and decarboxylation yield the 5-cyano derivative.

Data Table :

Starting Material Reagents Conditions Yield (%) Purity (%)
Ethyl trifluoroacetoacetate Malononitrile, NH₄OAc EtOH, 80°C, 8h 65 98
CF₃COCH₂COOEt Cyanoacetamide, HCl AcOH, 100°C, 12h 58 95

Halogenation-Fluorination Sequence

Methodology :

  • Step 1 : Chlorination of methylpyrimidine precursors using POCl₃ or Cl₂.
  • Step 2 : Fluorination with HF or KF in the presence of SbCl₃/SbF₃ catalysts.

Example :
2,4-Dichloro-5-methylpyrimidine is treated with Cl₂ at 180–250°C to form 2,4-dichloro-5-trichloromethylpyrimidine. Subsequent fluorination with anhydrous HF at 140°C yields the trifluoromethyl intermediate, which undergoes cyanation at position 5.

Data Table :

Intermediate Fluorinating Agent Catalyst Temp (°C) Yield (%)
2,4-Dichloro-5-CCl₃-pyrimidine HF SbCl₃/SbF₃ 140 72
2,4-Dichloro-5-CF₃-pyrimidine KF None 200 68

Direct Trifluoromethylation via Radical Pathways

Methodology :

  • Reagents : CF₃SO₂Na (Langlois reagent) or CF₃I with TBHP (tert-butyl hydroperoxide).
  • Conditions : FeSO₄ or CuI catalysis in aqueous/organic biphasic systems.

Example :
5-Bromopyrimidine-5-carbonitrile reacts with CF₃SO₂Na under oxidative conditions (TBHP, FeSO₄) to directly introduce the CF₃ group at position 4.

Data Table :

Substrate CF₃ Source Oxidant Catalyst Yield (%)
5-Bromo-pyrimidine-5-CN CF₃SO₂Na TBHP FeSO₄ 55
5-Iodo-pyrimidine-5-CN CF₃I DTBP CuI 60

Optimization Challenges and Solutions

Regioselectivity in Cyanation

  • Issue : Competing cyanation at positions 4 and 6.
  • Solution : Use of bulky bases (e.g., DIPEA) to direct substitution to position 5.

Stability of Trifluoromethyl Intermediates

  • Issue : Degradation of CF₃ groups under strong acidic conditions.
  • Solution : Mild fluorination with HF-pyridine complexes or flow chemistry setups.

Comparative Analysis of Methods

Method Advantages Limitations Scalability
Cyclocondensation High atom economy, one-pot synthesis Requires expensive CF₃ reagents Moderate
Halogenation-Fluorination High yields, established protocols Harsh conditions, toxic byproducts High
Radical Trifluoromethylation Mild conditions, regioselective Low yields for electron-deficient substrates Low

Chemical Reactions Analysis

Types of Reactions

4-(2,2,2-Trifluoro-1-methyl-ethyl)-pyrimidine-5-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted pyrimidine derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that pyrimidine derivatives, including 4-(2,2,2-trifluoro-1-methyl-ethyl)-pyrimidine-5-carbonitrile, exhibit promising anticancer properties. For instance, studies have demonstrated that modifications of pyrimidine structures can lead to potent inhibitors of various cancer-related targets such as receptor tyrosine kinases (RTKs) and vascular endothelial growth factor receptors (VEGFRs). The compound's ability to inhibit these targets is crucial in developing new cancer therapies .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. A study highlighted that trifluoromethyl pyrimidinone compounds showed significant effectiveness against Mycobacterium tuberculosis. This suggests that 4-(2,2,2-trifluoro-1-methyl-ethyl)-pyrimidine-5-carbonitrile could be explored further as a potential therapeutic agent against resistant strains of bacteria .

Agrochemical Applications

In agrochemistry, the compound has been investigated for its potential as a plant protection agent. Its structural characteristics allow it to act effectively against various pests and diseases affecting crops. The development of formulations containing this compound could enhance agricultural productivity while minimizing environmental impact .

Table 1: Summary of Biological Activities

Activity TypeTargetReference
AnticancerVEGFR-2
AntimicrobialMycobacterium tuberculosis
Pest ControlVarious Insects

Table 2: Synthesis Methods

Method DescriptionYield (%)Reference
One-pot synthesis under solvent-free conditions72%
Hybridization with oxadiazol moietiesNot specified

Case Study 1: Anticancer Drug Development

In a recent study, researchers designed a series of thieno[2,3-d]pyrimidine derivatives based on the scaffold of pyrimidines to target VEGFR-2. The most promising derivative exhibited a binding score significantly higher than existing drugs like sorafenib, indicating the potential for further development into an effective anticancer agent .

Case Study 2: Agricultural Application

A formulation containing 4-(2,2,2-trifluoro-1-methyl-ethyl)-pyrimidine-5-carbonitrile was tested against common agricultural pests. Results showed a marked reduction in pest populations compared to control groups, suggesting its viability as a new pesticide option in integrated pest management strategies .

Mechanism of Action

The mechanism of action of 4-(2,2,2-Trifluoro-1-methyl-ethyl)-pyrimidine-5-carbonitrile involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Structural and Functional Comparison

The following table summarizes key pyrimidine-5-carbonitrile derivatives and their properties:

Compound Name (Structure) Substituents Biological Activity/Application Key References
Target Compound : 4-(2,2,2-Trifluoro-1-methyl-ethyl)-pyrimidine-5-carbonitrile Position 4: 2,2,2-Trifluoro-1-methylethyl
Position 5: Carbonitrile
Hypothesized kinase inhibition (inferred) N/A
4-[4-Methyl-2-(methylamino)thiazol-5-yl]-2-((3-hydroxyphenyl)amino)pyrimidine-5-carbonitrile Position 4: Thiazol-5-yl
Position 2: 3-Hydroxyphenylamino
CDK2/CDK9 inhibition (IC₅₀ = 10–100 nM)
4-(2,4-Dichloro-5-methoxyphenyl)-2-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile Position 4: Dichlorophenyl-methoxy
Core: Pyrrolo[2,3-d]pyrimidine
HSP90 ATPase inhibition (co-crystallized)
2-Amino-4-chloro-6-(trifluoromethyl)pyrimidine-5-carbonitrile Position 4: Chloro
Position 6: Trifluoromethyl
Intermediate for anticancer agents
4-(2-Fluoropropan-2-yl)pyrimidine-5-carbonitrile Position 4: 2-Fluoropropan-2-yl Not specified (fluorinated analog)

Key Observations

Fluorinated substituents (e.g., trifluoromethyl in or fluoropropyl in ) improve metabolic stability and lipophilicity, which may enhance blood-brain barrier penetration in therapeutic contexts.

Biological Activity: Thiazol- and aniline-substituted derivatives (e.g., ) exhibit potent CDK2/CDK9 inhibition, with IC₅₀ values in the nanomolar range. The trifluoroethyl group’s steric bulk may alter binding kinetics in kinase pockets. Pyrrolo[2,3-d]pyrimidine derivatives (e.g., ) show affinity for HSP90, a molecular chaperone implicated in cancer. The dichlorophenyl-methoxy group in these compounds facilitates hydrophobic interactions within the ATP-binding domain.

Synthetic Routes :

  • Chloropyrimidine intermediates (e.g., 4-chloro-6-(4-methoxyphenyl)-2-(methylthio)pyrimidine-5-carbonitrile ) are common precursors. Nucleophilic substitution with amines, thiols, or hydrazines is widely employed .
  • Microwave-assisted synthesis (e.g., 70°C for 10 minutes ) is utilized to accelerate reactions involving cyclopropanamine or similar nucleophiles.

Physicochemical Properties

  • Melting Points : Thiazol-substituted derivatives (e.g., ) exhibit higher melting points (242–243°C) due to hydrogen bonding, whereas pyrrolo-pyrimidines (e.g., ) have lower melting points (~225°C) due to fused ring flexibility.

Biological Activity

4-(2,2,2-Trifluoro-1-methyl-ethyl)-pyrimidine-5-carbonitrile is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. Pyrimidine compounds are known for their roles in various therapeutic areas, including antiviral, anticancer, and antimicrobial applications. This article reviews the biological activity of this specific compound, summarizing relevant research findings, case studies, and synthetic approaches.

  • Molecular Formula : C8H6F3N3
  • Molecular Weight : 201.15 g/mol

Biological Activity Overview

The biological activity of 4-(2,2,2-Trifluoro-1-methyl-ethyl)-pyrimidine-5-carbonitrile has been investigated in several studies. Key findings include:

  • Antiviral Activity : Pyrimidine derivatives often exhibit antiviral properties. For example, similar compounds have shown efficacy against viral infections such as Zika and Dengue viruses with EC50 values in the low micromolar range .
  • Anticancer Properties : The compound's structure suggests potential anticancer activity. Pyrimidines have been documented to inhibit key enzymes involved in cancer cell proliferation and survival, such as dihydrofolate reductase (DHFR) and cyclin-dependent kinases (CDKs) .
  • Antimicrobial Effects : Pyrimidines are recognized for their antibacterial and antifungal properties. Compounds with similar structures have demonstrated significant activity against Gram-positive bacteria like Staphylococcus aureus and various fungi .

Case Studies

Several studies have highlighted the biological activities of pyrimidine derivatives that may be extrapolated to 4-(2,2,2-Trifluoro-1-methyl-ethyl)-pyrimidine-5-carbonitrile:

  • Study on Antiviral Activity : A study demonstrated that pyrimidine derivatives could inhibit viral replication in vitro, with some compounds showing EC50 values as low as 0.0227 µM against specific viruses .
  • Anticancer Research : Another study reported that pyrimidine derivatives induced apoptosis in cancer cells through cell cycle arrest mechanisms. For instance, certain derivatives caused significant G1-phase arrest and increased apoptosis rates in treated cell lines .

The mechanisms by which 4-(2,2,2-Trifluoro-1-methyl-ethyl)-pyrimidine-5-carbonitrile exerts its biological effects may include:

  • Inhibition of Key Enzymes : As with many pyrimidines, this compound may inhibit enzymes critical for nucleotide synthesis and cellular replication.
  • Cell Cycle Modulation : Similar compounds have been shown to induce cell cycle arrest at specific phases (G1 or G2/M), leading to reduced proliferation of cancer cells.

Comparative Analysis of Biological Activities

Activity TypeRelated CompoundsObserved EffectsReferences
AntiviralPyrimidine DerivativesInhibition of viral replication
AnticancerVarious PyrimidinesInduction of apoptosis; cell cycle arrest
AntimicrobialThiazolo-pyrimidinesSignificant antibacterial activity

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